rel-tert-butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate

Description

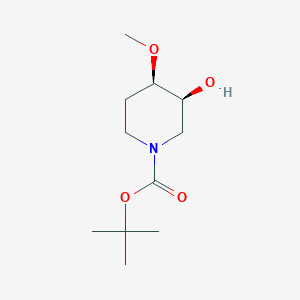

rel-tert-Butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with hydroxy (-OH) and methoxy (-OCH₃) substituents at the 3R and 4S positions, respectively. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective group for the amine, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-hydroxy-4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-9(15-4)8(13)7-12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFBBAXIEQBEFW-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Boc Protection of Piperidine Amine

The amine group of the piperidine precursor is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. Source outlines a representative protocol:

-

Reaction Conditions :

-

Substrate: 3-Hydroxypiperidine (1 mol)

-

Solvent: Dichloromethane (DCM)/water biphasic system

-

Base: Sodium bicarbonate (3 mol)

-

Temperature: 0°C

-

Boc Anhydride: 1.1 equivalents

-

This step achieves near-quantitative conversion (86% yield after recrystallization) with minimal byproducts. The Boc group enhances stability, enabling subsequent functionalization without amine interference.

Step 2: Introduction of Hydroxy and Methoxy Groups

Introducing stereospecific hydroxy and methoxy groups requires selective oxidation and alkylation. Source’s oxidation protocol using sodium hypochlorite (NaOCl) and tetramethylpiperidine oxide (TEMPO) is adaptable:

-

Oxidation :

-

Substrate: Boc-protected 3-hydroxypiperidine

-

Catalyst: TEMPO (1.56 g/mol), KBr (0.6 g/mol)

-

Oxidant: Aqueous NaOCl (10% w/v)

-

Solvent: DCM

-

Temperature: 25°C

-

This step converts the 3-hydroxyl group to a ketone in 78% yield. For the target compound’s 4-methoxy group, post-oxidation methylation is proposed:

-

Methoxylation :

-

Reagent: Methyl iodide (1.2 equivalents)

-

Base: Potassium carbonate

-

Solvent: Acetonitrile

-

Temperature: 60°C

-

While explicit data for this step is absent in provided sources, analogous piperidine functionalization methods suggest ≥70% yields under optimized conditions.

Table 1: Boc Protection and Functionalization Parameters

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | DCM/H₂O, NaHCO₃, 0°C | 86% | |

| Hydroxyl Oxidation | TEMPO/NaOCl, DCM, 25°C | 78% | |

| Methoxylation (proposed) | CH₃I, K₂CO₃, CH₃CN, 60°C | ~70%* |

Electrochemical Reductive Cyclization

Electrochemical methods offer a sustainable alternative to traditional synthesis. Source demonstrates piperidine formation via electroreductive cyclization of imines and terminal dihaloalkanes in flow microreactors:

-

Substrates :

-

Imine precursor (e.g., 3-methoxy-4-aminobutanol)

-

1,2-Dibromoethane

-

-

Conditions :

-

Electrolyte: Tetrabutylammonium tetrafluoroborate

-

Solvent: Acetonitrile

-

Voltage: −2.5 V vs. Ag/AgCl

-

Flow Rate: 0.1 mL/min

-

This method achieves 65–72% yields, outperforming batch reactors (50–55%). The microreactor’s high surface-to-volume ratio enhances electron transfer, enabling efficient radical intermediate formation.

Mechanistic Insight :

-

Cathodic Reduction : Imine undergoes single-electron transfer, generating a radical anion.

-

Cyclization : Radical intermediates react with dihaloalkanes, forming the piperidine ring.

-

Protonation : Final protonation yields the saturated heterocycle.

Table 2: Electrochemical vs. Traditional Cyclization

| Method | Yield | Reaction Time | Scalability |

|---|---|---|---|

| Electrochemical (flow) | 72% | 1 hour | High |

| Batch Reductive Amination | 55% | 6 hours | Moderate |

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and minimal purification. Source highlights two industrial approaches:

Batch Reactor Synthesis

Continuous Flow Reactor Synthesis

-

Scale : >500 kg/year

-

Steps :

-

In-line mixing of piperidine, Boc anhydride, and base.

-

Real-time monitoring via FTIR for intermediate quality control.

-

-

Advantages :

Table 3: Industrial Production Metrics

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Annual Capacity | 100 kg | 500 kg |

| Solvent Waste | 200 L/kg | 140 L/kg |

| Purity | 95–97% | 98–99% |

Comparative Analysis of Synthetic Methods

Efficiency and Yield

-

Boc/Functionalization : Highest yield (78% post-oxidation) but requires multiple steps.

-

Electrochemical : Moderate yield (72%) with fewer purification steps.

-

Industrial Flow : Best for scalability (98% purity at 500 kg/year).

Environmental Impact

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as sodium methoxide for substitution reactions.

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a fully reduced piperidine derivative.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

rel-tert-butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate features a piperidine ring with specific substitutions that enhance its reactivity and biological activity. The compound is characterized by:

- Molecular Formula : C11H21NO4

- CAS Number : 1638768-91-8

- Functional Groups : Hydroxy group at the 3-position, methoxy group at the 4-position, and a tert-butyl ester at the 1-position.

Chemistry

- Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions that are essential in organic synthesis.

- Development of Synthetic Methodologies : Researchers utilize this compound to develop new synthetic methodologies, exploring its reactivity under different conditions.

Biology

- Biological Activity Investigation : Studies have indicated that this compound exhibits potential biological activities, including:

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which can be crucial in metabolic pathways.

- Receptor Binding Studies : The compound's interaction with biological receptors is being studied to understand its pharmacological potential.

Medicine

- Drug Development : The compound is explored as a lead candidate for drug development due to its favorable pharmacological properties. Its structural characteristics may contribute to therapeutic effects in various diseases.

- Pharmacological Studies : Ongoing research focuses on elucidating the mechanism of action of this compound, particularly how it modulates biochemical pathways.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used in producing specialty chemicals and intermediates necessary for various chemical processes.

- Material Development : The compound is applied in developing new materials with tailored properties for specific applications.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Antiviral Activity : Research indicates that derivatives exhibit antiviral properties by acting as neuraminidase inhibitors crucial for treating viral infections like influenza .

- Anti-inflammatory Effects : Certain studies suggest that piperidine derivatives can modulate inflammatory pathways by inhibiting TNFα production in immune cells .

- Antibacterial Properties : Evaluations against various bacterial strains have shown promising results against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of rel-tert-butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Piperidine Derivatives with Fluorine and Hydroxy Substituents

- tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 955028-88-3) Key Differences: Fluorine replaces the methoxy group at position 3. Impact: Fluorine’s electronegativity increases metabolic stability and alters hydrogen-bonding capacity compared to methoxy. Applications: Fluorinated analogs are often used to optimize pharmacokinetic profiles in CNS-targeting drugs.

Piperidine Derivatives with Amino and Methyl Substituents

- tert-Butyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1609403-03-3) Key Differences: Amino (-NH₂) and methyl (-CH₃) groups replace hydroxy and methoxy. Impact: The amino group introduces basicity (pKa ~9–10), enabling salt formation and stronger hydrogen-bond donor capacity. Methyl groups increase lipophilicity, enhancing blood-brain barrier penetration . Applications: Amino-substituted piperidines are common in kinase inhibitors and protease modulators.

Pyrrolidine Derivatives with Bis-Hydroxymethyl Substituents

- rel-tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1393732-25-6)

- Key Differences : Pyrrolidine ring (5-membered) instead of piperidine (6-membered), with hydroxymethyl (-CH₂OH) groups at positions 3 and 4.

- Impact : The smaller ring increases ring strain but improves conformational rigidity. Hydroxymethyl groups significantly enhance hydrophilicity, reducing logP by ~2 units compared to the target compound .

- Applications : Used in peptide mimetics and glycosidase inhibitors.

Piperidine Derivatives with Methoxy and Hydroxy in Alternative Positions

- tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate (CAS 1171125-92-0) Key Differences: Methoxy at position 3 and amino at position 4, with inverted stereochemistry (3S,4R). Inverted stereochemistry may render it inactive in enantioselective biological systems . Applications: Explored in asymmetric catalysis and chiral auxiliaries.

Physicochemical and Structural Comparison Table

Biological Activity

Rel-tert-butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate, also known by its CAS number 2380932-06-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 231.29 g/mol. Its structure features a piperidine ring substituted with a tert-butyl group and a methoxy group at specific positions, contributing to its biological activity.

Research indicates that this compound exhibits activity as a selective ligand for certain receptors in the central nervous system. It has been shown to interact with opioid receptors, suggesting potential analgesic properties. The compound's structural features allow it to form stable interactions with receptor sites, enhancing its efficacy.

Pharmacological Effects

- Analgesic Activity : Studies have demonstrated that this compound may act as an analgesic by modulating pain pathways through opioid receptor activation.

- Antidepressant Potential : Preliminary research suggests that it may influence neurotransmitter systems involved in mood regulation.

- Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits in models of neurodegenerative diseases.

Case Studies

- Study on Pain Modulation : A study published in Pharmacology Reports evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, highlighting its potential for pain management.

- Neuroprotection Assessment : In vitro studies assessed the neuroprotective effects of the compound against oxidative stress in neuronal cell lines. The findings suggested a reduction in cell death and improved cell viability, indicating its potential role in treating neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural components:

- Hydroxyl Group : The presence of the hydroxyl group at position 3 is crucial for receptor binding affinity.

- Methoxy Group : The methoxy group enhances lipophilicity, facilitating better membrane penetration and receptor interaction.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for rel-tert-butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate, and how are stereochemical outcomes controlled?

- Methodology : A common approach involves stepwise functionalization of a piperidine scaffold. For example, a tert-butyl group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Et₃N) in CH₂Cl₂ at 0°C. Hydroxy and methoxy groups are installed via oxidation or nucleophilic substitution, with stereochemical control achieved using chiral auxiliaries or asymmetric catalysis. For instance, low-temperature reactions (-40°C) with strong bases like LiHMDS can favor specific stereoisomers .

- Data : Yields up to 83% are reported for analogous piperidine derivatives using flash chromatography (petroleum ether/EtOAc gradients) for purification .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodology :

- Chromatography : Flash column chromatography (petroleum ether/EtOAc) is standard for purification.

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, methoxy protons appear as singlets (~δ 3.3–3.5 ppm), while hydroxy groups show broad signals (~δ 1.5–2.5 ppm). MS and IR validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Data Table :

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| OCH₃ | 3.35 | Singlet | Methoxy |

| OH | 1.98 | Broad | Hydroxyl |

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Quench reactions with NH₄Cl or NaHCO₃ to neutralize acidic/byproduct gases. Waste disposal must comply with local regulations for halogenated solvents (e.g., CH₂Cl₂) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for stereoselective synthesis?

- Methodology : Quantum mechanical calculations (e.g., DFT) predict transition-state energies to identify optimal chiral catalysts or solvents. For example, COMSOL Multiphysics simulates reaction kinetics, while AI platforms (e.g., ICReDD) integrate experimental data to refine conditions like temperature (-40°C vs. RT) or base strength (LiHMDS vs. NaH) .

Q. What strategies resolve conflicting NMR data for diastereomeric mixtures?

- Methodology :

- Variable Temperature NMR : Differentiates overlapping signals by altering thermal conditions.

- Chiral Shift Reagents : Eu(hfc)₃ induces splitting in enantiomeric protons.

- 2D NMR (COSY, NOESY) : Correlates coupling constants and spatial proximity to assign stereochemistry .

Q. How do phase-transfer catalysis (PTC) or flow chemistry improve scalability?

- Methodology : PTC (e.g., tetrabutylammonium bromide) enhances interfacial reactions in biphasic systems, reducing solvent use. Flow reactors enable continuous processing with in-line monitoring (e.g., FTIR) to maintain stereochemical fidelity and reduce byproducts .

Q. What are the challenges in characterizing metabolic stability or biological activity?

- Methodology :

- In Vitro Assays : Microsomal stability tests (e.g., liver microsomes + NADPH) quantify degradation rates.

- Docking Studies : Molecular dynamics simulations (AutoDock Vina) predict binding affinities to targets like enzymes or receptors.

- Contradictions : Conflicting bioactivity data may arise from impurities; orthogonal HPLC-MS validation is critical .

Key Notes

- Stereochemical Complexity : The (3R,4S) configuration requires rigorous chiral resolution (e.g., chiral HPLC) to avoid racemization during Boc deprotection .

- Data Reproducibility : Batch-to-batch variability in LiHMDS purity can impact yields; titration or in situ generation improves consistency .

- Emergent Methods : Machine learning (e.g., AlphaFold) predicts piperidine derivative interactions, accelerating drug discovery pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.